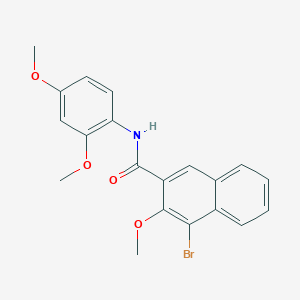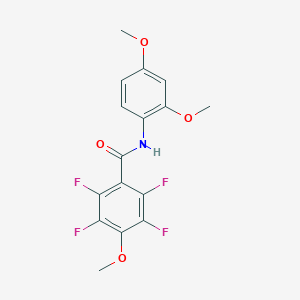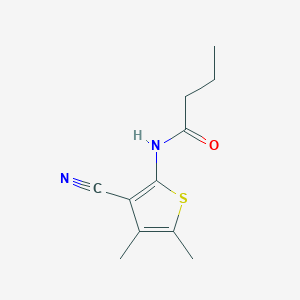![molecular formula C23H31N3O2 B251072 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B251072.png)
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. MP-10 belongs to the class of piperazine derivatives and has been extensively studied for its therapeutic potential in various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is its potent pharmacological activity, which makes it a promising candidate for the development of novel therapeutics. Furthermore, its synthetic nature allows for easy modification and optimization of its chemical structure for improved pharmacological activity. However, one of the limitations of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. One potential direction is the development of new derivatives of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide with improved pharmacological activity and reduced toxicity. Furthermore, the potential use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide in combination with other drugs for the treatment of various diseases needs to be explored. Additionally, the use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide as a diagnostic tool for the detection of cancer and other diseases needs to be investigated. Finally, the potential use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide as a research tool for the study of various signaling pathways involved in cell growth, inflammation, and apoptosis needs to be explored further.
Conclusion:
In conclusion, 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. It has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been found to exhibit potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects. While there are several advantages to the use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, its potential toxicity needs to be carefully evaluated before its use in clinical settings. There are several future directions for the study of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, including the development of new derivatives with improved pharmacological activity and reduced toxicity, and the potential use of 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide as a diagnostic tool and research tool.
Métodos De Síntesis
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-isopropyl-5-methylphenol with 2-bromoacetophenone in the presence of a base to form an intermediate product. The intermediate product is then reacted with 4-methylpiperazine in the presence of a reducing agent to produce the final product, 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C23H31N3O2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H31N3O2/c1-17(2)19-10-9-18(3)15-22(19)28-16-23(27)24-20-7-5-6-8-21(20)26-13-11-25(4)12-14-26/h5-10,15,17H,11-14,16H2,1-4H3,(H,24,27) |
Clave InChI |
QOKAIPLCDPHDIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)